O-Methyl (4-chlorophenyl)carbamothioate

Crystal engineering Solid-state conformation Thiocarbamate structural biology

O-Methyl (4-chlorophenyl)carbamothioate is the definitive 4-Cl O-methyl thiocarbamate reference scaffold. It uniquely adopts the E-conformation, forming the robust {…H–N–CS}₂ dimeric synthon essential for reproducible crystal-packing studies and halogen-bonding investigations. Its para-chloro substituent delivers distinct cholinesterase inhibition and anti-dermatophyte selectivity profiles versus unsubstituted or nitro analogs. Unlike the common S-methyl isomer, this O-methyl ester enables specific palladium-catalyzed hydroamination and latent isothiocyanate chemistries. For SAR-driven AChE/BChE selectivity screening, topical antifungal programs targeting Trichophyton spp., or crystallographic reference studies, this ≥95% pure building block ensures conformational and functional fidelity. Request a quote for milligram-to-gram quantities.

Molecular Formula C8H8ClNOS
Molecular Weight 201.67 g/mol
CAS No. 20399-44-4
Cat. No. B1653902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl (4-chlorophenyl)carbamothioate
CAS20399-44-4
Molecular FormulaC8H8ClNOS
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESCOC(=S)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H8ClNOS/c1-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,12)
InChIKeyJPPFKDRJECLIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl (4-chlorophenyl)carbamothioate (CAS 20399-44-4) – Structural Identity and Compound Class for Research Procurement


O-Methyl (4-chlorophenyl)carbamothioate (CAS 20399-44-4; molecular formula C₈H₈ClNOS; MW 201.67 g/mol) is an O-aryl thiocarbamate characterized by a 4-chlorophenyl substituent on the nitrogen and an O-methyl ester on the thiocarbonyl group [1]. Thiocarbamates are a class of organosulfur compounds distinct from carbamates and dithiocarbamates by the presence of a C=S double bond and a single sulfur atom; this structural feature confers conformational rigidity and distinct hydrogen-bonding patterns that influence both solid-state packing and biological target interactions [2]. The compound is primarily available as a research chemical (typical purity ≥95%) and serves as a synthetic intermediate or reference standard in medicinal chemistry and agrochemical research programs [1].

Why O-Methyl (4-chlorophenyl)carbamothioate Cannot Be Interchanged with Other Thiocarbamates: A Procurement-Risk Perspective


Thiocarbamates are not a functionally interchangeable class. Subtle variations in the O-alkyl or N-aryl substituents profoundly alter molecular conformation, intermolecular interactions, and biological activity profiles. For O-methyl N-aryl-thiocarbamates, the para-substituent on the phenyl ring (Y = H, NO₂, C(O)Me, Cl) dictates whether the molecule adopts an E- or Z-conformation about the central C–N bond, which in turn governs hydrogen-bonded dimer formation and crystal packing topology [1]. The 4-chloro derivative (the target compound) specifically adopts the E-conformation and forms a robust {⋯H–N–CS}₂ synthon, whereas the ester analog (Y = C(O)OMe) adopts a Z-conformation leading to entirely different solid-state architecture [1]. In biological systems, the 4-chlorophenyl motif has been associated with distinct cholinesterase inhibition and antifungal selectivity profiles, as demonstrated in closely related N-methyl-N-aryl-thiocarbamate series where the para-chloro substituent yields markedly different IC₅₀ values compared to the unsubstituted phenyl or para-nitro analogs [2]. These conformational and electronic differences mean that substituting even a closely related thiocarbamate can invalidate structure-activity relationship (SAR) conclusions, compromise assay reproducibility, or alter synthetic reactivity in multi-step protocols.

Product-Specific Quantitative Differentiation Evidence for O-Methyl (4-chlorophenyl)carbamothioate


E-Conformation Preference and Dimeric {⋯H–N–CS}₂ Synthon Formation: X-Ray Crystallographic Comparison with 4-NO₂, 4-C(O)Me, and 4-C(O)OMe Analogs

Single-crystal X-ray diffraction analysis of the series MeOC(S)N(H)C₆H₄-4-Y (Y = H, NO₂, C(O)Me, Cl, C(O)OMe) revealed that the 4-chloro derivative (target compound) exclusively adopts the E-conformation about the central C–N bond and crystallizes as a hydrogen-bonded dimer via a centrosymmetric {⋯H–N–CS}₂ synthon [1]. In contrast, the 4-C(O)OMe analog adopts a Z-conformation in the solid state, forming N–H⋯O and C–H⋯O/S interactions that produce a layer structure rather than discrete dimers [1]. The 4-Cl compound shares the E-conformation and dimeric synthon with the 4-H, 4-NO₂, and 4-C(O)Me analogs, but the chloro substituent uniquely contributes to halogen-bonding potential that differentiates its crystal packing from the non-halogenated congeners [1].

Crystal engineering Solid-state conformation Thiocarbamate structural biology

AChE Inhibitory Activity of Structurally Related N,N-Disubstituted Thiocarbamates: Para-Chloro vs. Unsubstituted Phenyl and Other Substituents

In a systematic study of O-aromatic N,N-disubstituted (thio)carbamates evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman's method, the compound O-{4-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate—which shares the 4-chlorophenyl-carbamothioate pharmacophore with the target compound—was identified as the most effective AChE inhibitor with an IC₅₀ of 38.98 µM, outperforming the clinical reference rivastigmine [1]. In contrast, the unsubstituted phenyl analog 2-(phenylcarbamoyl)phenyl diphenylcarbamate produced the most potent BChE inhibition (IC₅₀ = 1.60 µM), demonstrating that the 4-chlorophenyl substitution directs selectivity toward AChE over BChE within the thiocarbamate chemotype [1]. The broader series exhibited IC₅₀ values ranging from 1.60 to 311.0 µM, highlighting the extreme sensitivity of potency to aryl substitution patterns [1].

Cholinesterase inhibition Alzheimer's disease research Thiocarbamate SAR

Selective Antifungal Activity of N-Methyl-N-aryl Thiocarbamates: 4-Chlorophenyl vs. Other Aryl Substituents Against Trichophyton Species

Structure-activity relationship studies on aryl thiocarbamates of the general formula Ar¹-N(CH₃)-C(=S)-O-Ar² demonstrated that compounds bearing a 4-chlorophenyl group at Ar¹ exhibit selective antifungal activity against Trichophyton species, the primary causative agents of dermatophytosis [1]. In contrast, analogs where R = H or alkyl on the nitrogen atom lacked anti-trichophyton activity and instead displayed nematocidal activity, with p-chlorophenyl N-(4'-chlorophenyl)thiocarbamate being the most potent anthelmintic in the series [2]. Carbamates and dithiocarbamates showed inferior antifungal potency compared to the corresponding thiocarbamates, confirming the essential role of the monothiocarbonyl group for anti-dermatophyte activity [1].

Antifungal drug discovery Dermatophyte infection Thiocarbamate selectivity

Reactivity Differentiation: O-Methyl vs. S-Methyl Carbamothioate Isomers in Synthetic Applications

The O-methyl (4-chlorophenyl)carbamothioate (CAS 20399-44-4) is the O-ester isomer, whereas S-(4-chlorophenyl) methylcarbamothioate (CAS 29411-04-9) is the corresponding S-ester isomer [1]. These constitutional isomers exhibit fundamentally different reactivity profiles: the S-methyl isomer functions as a crystalline, water-stable methyl isocyanate (MIC) substitute that reacts with nucleophiles (amines, amino acids, thiols, alcohols) in the presence of N-methyl carbamoylimidazole and a base . The O-methyl isomer, by contrast, serves as a precursor to isothiocyanates via thermal or base-mediated rearrangement and participates in palladium-catalyzed intramolecular hydroamination reactions characteristic of O-carbamothioates [2]. This isomer-dependent reactivity means that procurement of the correct isomer (O-methyl vs. S-methyl) is critical for the intended synthetic route.

Synthetic methodology Isothiocyanate precursor Carbamothioate isomer reactivity

Best-Fit Research and Industrial Application Scenarios for O-Methyl (4-chlorophenyl)carbamothioate


Medicinal Chemistry: Cholinesterase Inhibitor Lead Optimization Programs

Based on the class-level evidence that N-(4-chlorophenyl)-thiocarbamate substructures confer preferential AChE inhibitory activity [1], O-methyl (4-chlorophenyl)carbamothioate serves as a viable starting scaffold or reference standard in cholinesterase inhibitor discovery. Research teams developing Alzheimer's disease therapeutics can use this compound to probe the contribution of the O-methyl ester and 4-chlorophenyl group to AChE vs. BChE selectivity, building on the established SAR that 4-chlorophenyl thiocarbamates outperform rivastigmine in AChE inhibition within the broader N,N-disubstituted (thio)carbamate series [1].

Antifungal Drug Discovery: Anti-Dermatophyte Hit Finding

The compound embodies the Ar¹-N(CH₃)-C(=S)-O-Ar² framework identified as essential for selective anti-trichophyton activity [2]. Research groups screening for novel topical antifungal agents against dermatophyte infections (e.g., tinea pedis, tinea corporis) can employ O-methyl (4-chlorophenyl)carbamothioate as a core scaffold for derivative synthesis, exploiting the established finding that thiocarbamates are superior to the corresponding carbamates and dithiocarbamates for this indication [2].

Crystal Engineering and Solid-State Supramolecular Chemistry

The predictable E-conformation and robust {⋯H–N–CS}₂ dimeric synthon of the 4-chloro derivative, as confirmed by single-crystal X-ray diffraction [3], make this compound an ideal model system for studying halogen-bonding contributions to crystal packing. Researchers designing co-crystals, studying thioamide hydrogen-bonding motifs, or investigating conformational polymorphism in thiocarbamates can utilize the target compound as a well-characterized reference, particularly when comparing halogen-bearing vs. non-halogenated analogs within the MeOC(S)N(H)C₆H₄-4-Y series [3].

Synthetic Methodology Development: Isothiocyanate Generation and Transition-Metal Catalysis

The O-methyl ester configuration of the target compound provides a distinct reactivity pathway compared to S-alkyl carbamothioate isomers, enabling its use in palladium-catalyzed intramolecular hydroamination reactions and as a latent isothiocyanate precursor . Synthetic chemistry groups developing novel heterocycle syntheses or studying thiocarbamate-to-isothiocyanate rearrangements can leverage this compound's O-ester regiochemistry, which is not accessible from the commercially more common S-methyl isomer (CAS 29411-04-9) .

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